
(4E)-3-butyl-4-pentylideneoxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-butyl-4-pentylideneoxetan-2-one is a chemical compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique chemical properties
Métodos De Preparación
The synthesis of (4E)-3-butyl-4-pentylideneoxetan-2-one typically involves the reaction of butyl and pentylidene precursors under specific conditions. One common method is the cyclization of a suitable precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
(4E)-3-butyl-4-pentylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium alkoxides, leading to the formation of substituted oxetanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
(4E)-3-butyl-4-pentylideneoxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with oxetane moieties.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which (4E)-3-butyl-4-pentylideneoxetan-2-one exerts its effects involves its interaction with specific molecular targets. The strained ring structure of oxetanes makes them reactive intermediates in various chemical reactions. This reactivity allows the compound to participate in ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
(4E)-3-butyl-4-pentylideneoxetan-2-one can be compared with other oxetane derivatives, such as:
- 3-methyl-4-pentylideneoxetan-2-one
- 3-ethyl-4-pentylideneoxetan-2-one
- 3-propyl-4-pentylideneoxetan-2-one
These compounds share similar structural features but differ in the length and nature of the alkyl chains attached to the oxetane ring. The uniqueness of this compound lies in its specific alkyl substituents, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4E)-3-butyl-4-pentylideneoxetan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-10(8-6-4-2)12(13)14-11/h9-10H,3-8H2,1-2H3/b11-9+ |
Clave InChI |
MJZLRAHODCHJCG-PKNBQFBNSA-N |
SMILES isomérico |
CCCC/C=C/1\C(C(=O)O1)CCCC |
SMILES canónico |
CCCCC=C1C(C(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


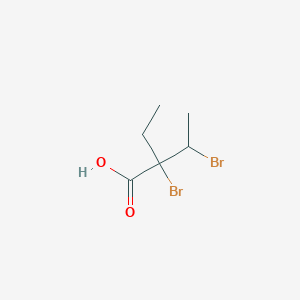
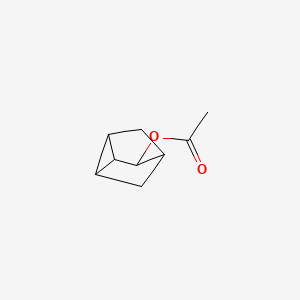
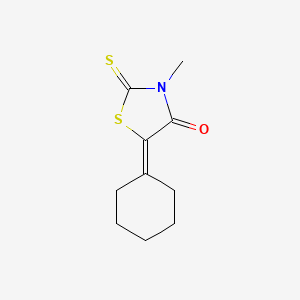
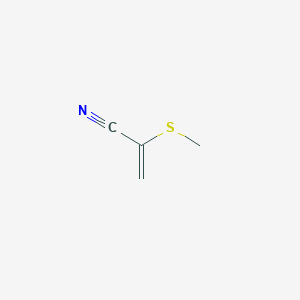
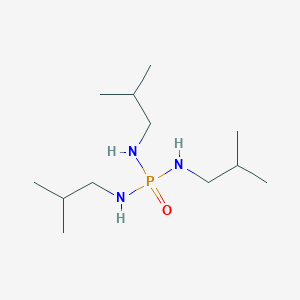
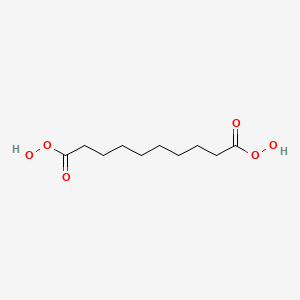
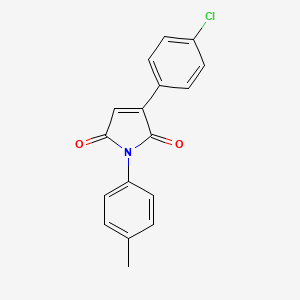


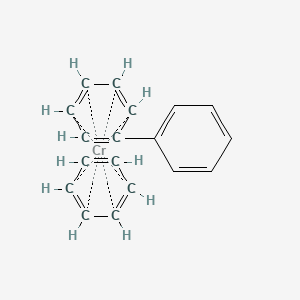

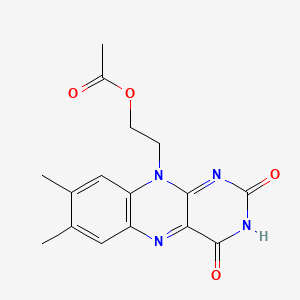
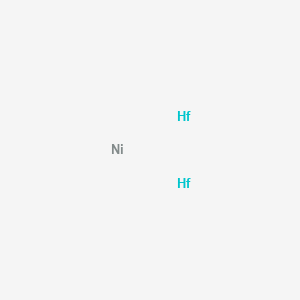
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
